molecular formula C20H25N3O3S2 B13353128 N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide

Cat. No.: B13353128
M. Wt: 419.6 g/mol
InChI Key: SDRAHTNKFZKYDP-UHFFFAOYSA-N
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Description

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a nicotinamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of a suitable aromatic amine, followed by the introduction of the azepane ring and the nicotinamide moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylsulfonyl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide
  • 3-(Azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-4-ylmethyl)benzamide

Uniqueness

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(methylthio)nicotinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C20H25N3O3S2/c1-15-9-10-16(22-19(24)17-8-7-11-21-20(17)27-2)14-18(15)28(25,26)23-12-5-3-4-6-13-23/h7-11,14H,3-6,12-13H2,1-2H3,(H,22,24)

InChI Key

SDRAHTNKFZKYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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